1-(2-Chloroquinolin-6-yl)ethanone
Overview
Description
1-(2-Chloroquinolin-6-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 2-position of the quinoline ring and an ethanone group at the 6-position makes this compound particularly interesting for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroquinolin-6-yl)ethanone can be synthesized through several methods. One common approach involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. For instance, the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions leads to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as silver nanoparticles, and solvents like DMSO, are common in industrial settings to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-(2-Chloroquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroquinolin-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-(2-chloroquinolin-6-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The chloro group enhances the compound’s ability to interact with these enzymes, making it a potent antimicrobial agent.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the ethanone group but shares the chloroquinoline core.
6-Chloroquinoline: Similar structure but with the chloro group at the 6-position.
Quinoline-2-carbaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness: 1-(2-Chloroquinolin-6-yl)ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Biological Activity
1-(2-Chloroquinolin-6-yl)ethanone, with the CAS number 1253972-47-2, is a synthetic compound that belongs to the quinoline family. Quinoline derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a chloro group at the 2-position of the quinoline ring and an ethanone moiety, which contributes to its reactivity and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as DNA gyrase and topoisomerase, which are critical for bacterial replication and survival .
- Disruption of Membrane Integrity : The presence of the chloroquinoline structure suggests potential interactions with lipid membranes, leading to increased permeability and cell lysis in susceptible microorganisms .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in the table below:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 12.5 µg/mL | |
Pseudomonas aeruginosa | 62.5 µg/mL | |
Staphylococcus aureus | 15.625 µg/mL | |
Candida albicans | 62.5 µg/mL |
These findings indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several quinoline derivatives, including this compound, and assessed their antimicrobial efficacy. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .
Case Study 2: Anticancer Potential
Another research article explored the anticancer effects of quinoline derivatives, reporting that compounds with similar structures to this compound induced apoptosis in cancer cells via the mitochondrial pathway. This suggests a potential mechanism for its anticancer activity .
Properties
IUPAC Name |
1-(2-chloroquinolin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMVVIPEADIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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